molecular formula C₁₁H₁₈N₂O₃ B1142624 (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445592-86-8

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B1142624
CAS RN: 1445592-86-8
M. Wt: 226.27
InChI Key:
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Description

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (hereafter referred to as “tert-butyl carbamate”) is an organic compound with a unique three-dimensional structure. It is a derivative of cyclohexane and is composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white crystalline solid that is soluble in water and has a molecular weight of 162.2 g/mol. It is a versatile compound with a wide range of applications in scientific research and industrial processes.

Mechanism of Action

Tert-butyl carbamate acts as a nucleophile in organic reactions. It is able to form a covalent bond with electrophilic species, such as carbonyl compounds, and can act as a leaving group in substitution reactions. In addition, tert-butyl carbamate can act as a base in acid-base reactions, and can act as a proton acceptor in substitution reactions.
Biochemical and Physiological Effects
Tert-butyl carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anticonvulsant and analgesic properties in animal models.

Advantages and Limitations for Lab Experiments

The use of tert-butyl carbamate in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it has several drawbacks. It can be toxic if inhaled, and it can react with other compounds in a laboratory environment. In addition, it can be difficult to separate from other compounds, and it can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for the use of tert-butyl carbamate. It could be used in the synthesis of new pharmaceuticals, agrochemicals, or industrial chemicals. It could also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used in the development of new drugs, agrochemicals, or industrial chemicals that target specific enzymes or receptors.

Synthesis Methods

Tert-butyl carbamate can be synthesized through a variety of methods. The most common method is the reaction of tert-butyl alcohol with urea in the presence of an acid catalyst. This reaction produces a mixture of tert-butyl carbamate and tert-butyl urea, which can be separated by distillation. Another method involves the reaction of tert-butyl alcohol with phosgene in the presence of an acid catalyst. This reaction yields tert-butyl carbamate as the sole product.

Scientific Research Applications

Tert-butyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger for organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a chiral auxiliary for asymmetric synthesis.

properties

IUPAC Name

tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

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